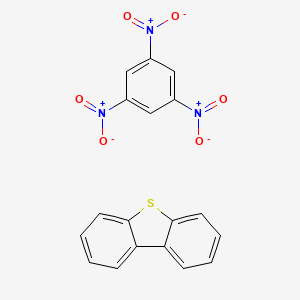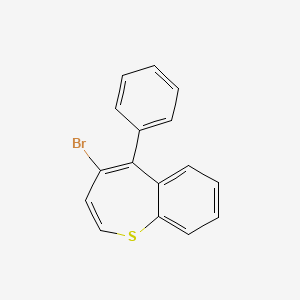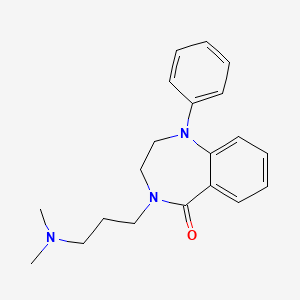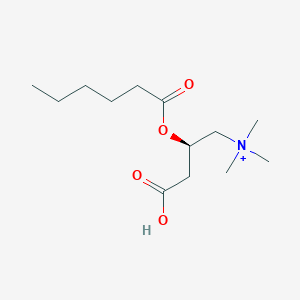
(Naphthalene-1,8-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Naphthalene-1,8-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a naphthalene core substituted with two trimethylsilyl groups at the 1 and 8 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-1,8-diyl)bis(trimethylsilane) typically involves the reaction of 1,8-dibromonaphthalene with trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,8-dibromonaphthalene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for (Naphthalene-1,8-diyl)bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
化学反応の分析
Types of Reactions: (Naphthalene-1,8-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The trimethylsilyl groups can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include naphthalene derivatives with hydroxyl or carbonyl groups.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted naphthalene derivatives.
科学的研究の応用
(Naphthalene-1,8-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.
作用機序
The mechanism of action of (Naphthalene-1,8-diyl)bis(trimethylsilane) depends on the specific reactions it undergoesThe naphthalene core can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
(2,7-Bis(octyloxy)naphthalene-1,8-diyl)bis(trimethylsilane): This compound has similar structural features but with additional octyloxy groups, which can influence its solubility and reactivity.
(Naphthalene-1,8-diyl)bis(4,1-phenylene)bis(trimethylsilane):
Uniqueness: (Naphthalene-1,8-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern and the presence of trimethylsilyl groups, which provide stability and reactivity that are valuable in various chemical processes and applications.
特性
CAS番号 |
65197-00-4 |
|---|---|
分子式 |
C16H24Si2 |
分子量 |
272.53 g/mol |
IUPAC名 |
trimethyl-(8-trimethylsilylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)14-11-7-9-13-10-8-12-15(16(13)14)18(4,5)6/h7-12H,1-6H3 |
InChIキー |
LBEOMQFNOQSQGN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC2=C1C(=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)




![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)


![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)


